11-Oxo-fluticasone furoate is a synthetic corticosteroid derivative of fluticasone furoate, distinguished by the presence of a keto group at the 11-position of the steroid nucleus. Its chemical formula is and it is recognized for its potent anti-inflammatory properties, primarily utilized in respiratory therapies for conditions like asthma and chronic obstructive pulmonary disease. The introduction of the keto group enhances its pharmacological profile compared to fluticasone furoate, potentially improving receptor binding affinity and metabolic stability .
11-Oxo-fluticasone furoate falls under the classification of glucocorticoids, a class of steroid hormones that play a crucial role in regulating inflammation and immune responses. It is synthesized as a modification of fluticasone furoate, which is widely used in clinical settings for its efficacy in managing respiratory conditions .
The synthesis of 11-oxo-fluticasone furoate can be achieved through various methods, typically starting from fluticasone furoate. Key synthetic routes include:
These methods allow for efficient production while maintaining high purity levels suitable for pharmaceutical applications.
The molecular structure of 11-oxo-fluticasone furoate features a steroid backbone with several functional groups that contribute to its biological activity. The key structural components include:
CC(=O)O[C@@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)C(=O)C[C@]12C)C(=O)SCF
InChI=1S/C22H27F3O4S/c1-10(2)13-15(25)14-12(24)11(3)17(26)21(14,28)19(16(13)27)20(18(4,5)6)23/h10-14,21H,1-9H2,(H,26,27)(H,28)/t10-,11-,12-,13-,14+,21-/m0/s1
11-Oxo-fluticasone furoate undergoes several chemical reactions that are critical for both its synthesis and metabolic processing:
These reactions are pivotal in developing derivatives with improved therapeutic profiles.
The mechanism of action of 11-oxo-fluticasone furoate primarily involves its role as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor:
This mechanism underlies its effectiveness in treating inflammatory conditions associated with respiratory diseases.
11-Oxo-fluticasone furoate is primarily utilized in scientific research and clinical applications aimed at managing inflammatory diseases:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1